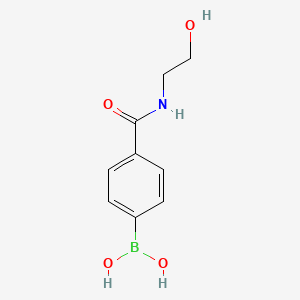

(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(2-hydroxyethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO4/c12-6-5-11-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,12,14-15H,5-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHHULJBSYEFDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCCO)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657167 | |

| Record name | {4-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850593-04-3 | |

| Record name | {4-[(2-Hydroxyethyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydroxyethylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

Introduction

(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a specialized derivative of phenylboronic acid, a class of compounds that has become indispensable in modern medicinal chemistry and drug development.[1][2] The introduction of the (2-hydroxyethyl)carbamoyl moiety at the para position of the phenyl ring imparts unique characteristics that can influence its solubility, acidity, and potential for biological interactions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and robust experimental protocols for its characterization. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the rationale behind the analytical techniques and the interpretation of the results, providing a self-validating framework for researchers.

Boronic acids are notable for their mild Lewis acidity and their ability to form reversible covalent bonds with diols, a feature that has been extensively exploited in the development of sensors and drug delivery systems.[3] The title compound, with its molecular formula C9H12BNO4 and a molecular weight of 209.01 g/mol , is an off-white solid at room temperature.[4] Beyond these basic identifiers, a deeper understanding of its properties is crucial for its effective application.

Core Physicochemical Properties: A Tabulated Summary

While specific experimental data for this compound is not extensively published, we can predict and determine its properties based on well-established knowledge of similar boronic acid derivatives. The following table summarizes these key properties and indicates whether the data is reported or would need to be determined experimentally.

| Property | Reported/Predicted Value | Method for Experimental Determination |

| Molecular Formula | C9H12BNO4 | Mass Spectrometry |

| Molecular Weight | 209.01 g/mol | Mass Spectrometry |

| Physical State | Solid | Visual Inspection |

| Appearance | Off-white solid | Visual Inspection |

| Melting Point | Not Available | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |

| Solubility | Not Available | Gravimetric Analysis or UV-Vis Spectroscopy |

| pKa | Estimated to be ~8.0 | Potentiometric Titration or ¹¹B NMR Spectroscopy |

| Density | Predicted: 1.31 ± 0.1 g/cm³ | Gas Pycnometry |

Experimental Protocols for Characterization

The following sections detail the methodologies for determining the key physicochemical properties of this compound. The choice of these methods is guided by the need for accuracy, reproducibility, and the specific chemical nature of boronic acids.

Melting Point Determination

Rationale: The melting point is a fundamental indicator of a compound's purity. For crystalline solids, a sharp melting range suggests high purity, while a broad range can indicate the presence of impurities or the compound's decomposition.

Protocol: Differential Scanning Calorimetry (DSC)

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Seal the pan hermetically. An empty, hermetically sealed pan should be used as a reference.

-

Place both the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the endothermic melting peak.

Solubility Profile

Rationale: Understanding the solubility of a compound in various solvents is critical for its formulation, purification, and use in different reaction media. Phenylboronic acid, for instance, exhibits good solubility in polar organic solvents but is poorly soluble in nonpolar solvents like hexanes.[5][6]

Protocol: Gravimetric Determination

-

Prepare saturated solutions by adding an excess of the boronic acid to a known volume of various solvents (e.g., water, ethanol, methanol, DMSO, chloroform) in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully extract a known volume of the supernatant from each vial.

-

Evaporate the solvent from the extracted supernatant under vacuum.

-

Weigh the remaining solid residue to determine the mass of the dissolved compound.

-

Calculate the solubility in g/L or mol/L.

Acidity (pKa) Determination

Rationale: The pKa of a boronic acid is a measure of its Lewis acidity and is crucial for understanding its reactivity, particularly its ability to interact with diols. The pKa of phenylboronic acid is approximately 8.83.[5] A structurally similar compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid, has a reported pKa of 8.0, suggesting the title compound will have a similar value.[7]

Protocol: Potentiometric Titration

-

Dissolve a precisely weighed amount of this compound in a known volume of a standardized NaOH solution (e.g., 0.010 N).

-

Titrate this solution with a standardized HCl solution (e.g., 0.010 N) containing a background electrolyte like NaCl to maintain constant ionic strength.

-

Monitor the pH of the solution using a calibrated pH electrode after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point.

Structural Elucidation and Stability

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the phenyl, ethyl, and hydroxyl groups.

-

¹³C NMR: Identifies the different carbon environments within the molecule.

-

¹¹B NMR: This is particularly useful for boronic acids, as the chemical shift of the boron atom can provide insights into its coordination state (trigonal planar vs. tetrahedral).[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation. Techniques like electrospray ionization (ESI) are commonly used for boronic acids.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can identify the functional groups present in the molecule. Key vibrational bands to look for include:

-

O-H stretching (from the boronic acid and hydroxyethyl groups)

-

N-H stretching and C=O stretching (from the amide group)

Stability Considerations

A critical aspect of working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process that can be influenced by temperature and the presence of water. It is also important to consider their oxidative stability, as boronic acids can be susceptible to oxidation under certain conditions.[14][15][16]

Logical Relationships and Workflows

The characterization of this compound follows a logical progression, starting from basic identification and leading to a detailed understanding of its chemical behavior.

Caption: Workflow for the characterization of a novel boronic acid.

Potential Applications in Drug Development

The unique structure of this compound suggests several potential applications in the pharmaceutical industry:

-

Targeted Drug Delivery: The boronic acid moiety can bind to diol-containing molecules, such as sialic acids, which are often overexpressed on the surface of cancer cells.

-

Enzyme Inhibition: Boronic acids are known to act as inhibitors of certain enzymes, particularly serine proteases.

-

Synthetic Building Block: This compound can serve as a versatile intermediate in the synthesis of more complex molecules through reactions like the Suzuki-Miyaura coupling.[17]

Conclusion

This compound is a compound with significant potential in medicinal chemistry. While a complete, publicly available dataset of its physicochemical properties is currently lacking, this guide provides a robust framework for its comprehensive characterization. By employing the detailed experimental protocols outlined herein, researchers can obtain the necessary data to confidently advance their research and development efforts with this and other novel boronic acid derivatives. The key to success lies in a systematic approach that combines modern analytical techniques with a fundamental understanding of the unique chemistry of boronic acids.

References

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- Fernandes, G. F. S., Denny, W. A., & Dos Santos, J. L. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804.

-

African Rock Art. (n.d.). 850593-04-3 | this compound. Retrieved from [Link]

- Li, K., Kelly, M. A., & Gao, J. (2019). Biocompatible conjugation of Tris base to 2-acetyl and 2-formyl phenylboronic acid. Organic & Biomolecular Chemistry, 17(25), 5908-5912.

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

-

Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. Retrieved from [Link]

- Groziak, M. P. (2000). Boron Heterocycles as Platforms for Building New Bioactive Agents. In Advances in Heterocyclic Chemistry (Vol. 75, pp. 1-21). Academic Press.

-

National Institutes of Health. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-827.

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). boronic esters - Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

American Chemical Society. (n.d.). Stability and Synthesis of Phenylboronic Acids1 | Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

National Institutes of Health. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Retrieved from [Link]

-

American Chemical Society. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Retrieved from [Link]

-

PubChem. (n.d.). Phenylboronic Acid | C6H7BO2 | CID 66827. Retrieved from [Link]

-

ChemRxiv. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

American Chemical Society. (n.d.). In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccha. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

-

Scirp.org. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Retrieved from [Link]

-

MDPI. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometnc analysis for organic boron compounds. Retrieved from [Link]

-

National Institutes of Health. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. sciex.com [sciex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound [cymitquimica.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. d-nb.info [d-nb.info]

- 7. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raineslab.com [raineslab.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, registered under CAS number 850593-04-3, is a synthetic organoboron compound that has emerged as a significant tool in the landscape of drug discovery and development. Its unique structure, featuring a phenylboronic acid moiety linked to a hydrophilic hydroxyethyl carbamoyl side chain, provides a versatile platform for a range of biochemical applications. Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a feature prevalent in many biological molecules like saccharides.[1][2] This characteristic, combined with the molecule's capacity for further chemical modification, makes it a valuable component in the design of targeted therapeutics and advanced diagnostic agents.

This guide offers a comprehensive overview of the technical aspects of this compound, from its fundamental physicochemical properties to its sophisticated applications in cutting-edge therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Physicochemical and Structural Characteristics

Understanding the fundamental properties of a molecule is paramount to its effective application. This compound is typically an off-white to white solid, with characteristics that make it suitable for various synthetic and biological protocols. Boronic acids, in general, are mild Lewis acids and are relatively stable and easy to handle compared to other organometallic reagents.[3][4]

| Property | Value | Source |

| CAS Number | 850593-04-3 | |

| Molecular Formula | C₉H₁₂BNO₄ | |

| Molecular Weight | 209.01 g/mol | |

| Physical State | Solid | |

| Appearance | Off-white solid | |

| Purity | Typically ≥97% | [5] |

| Predicted Density | 1.31 ± 0.1 g/cm³ | |

| InChI Key | UEHHULJBSYEFDG-UHFFFAOYSA-N | [6] |

The structural arrangement of this molecule is key to its functionality. The phenylboronic acid group acts as a reactive handle for forming boronate esters, while the amide linkage and terminal hydroxyl group offer points for conjugation and enhance hydrophilicity.

Synthesis and Manufacturing

The synthesis of phenylboronic acids is a well-established area of organic chemistry.[7] A common and industrially scalable approach involves the reaction of a Grignard reagent, formed from a protected bromophenol, with a borate ester, followed by hydrolysis.[4][8] Alternative methods include palladium-catalyzed coupling reactions.[8] For this compound specifically, the synthesis would involve starting materials that already contain or can be easily converted to the carbamoyl side chain. The final product is typically purified via recrystallization to remove impurities, such as the trimeric anhydride known as a boroxine, which can affect reactivity in subsequent steps.[9]

Core Applications in Drug Discovery and Development

The unique bifunctional nature of this molecule makes it a valuable linker and building block in several advanced therapeutic strategies.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular disposal system—the ubiquitin-proteasome system—to selectively degrade disease-causing proteins.[10] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[11]

This compound can serve as a versatile component of the linker or as a precursor to more complex linkers. Its defined length, hydrophilicity, and reactive handles (the boronic acid and hydroxyl groups) allow for controlled synthesis and optimization of PROTACs. The linker is not merely a spacer; its composition and length are critical for inducing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[12]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing effect of a cytotoxic drug.[13] The linker that connects the antibody to the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.[14]

The reactive nature of the boronic acid group in this compound allows it to be used in novel, site-specific conjugation strategies. For instance, boronic acids can react with the cis-diol moieties present in the sugar units of an antibody's Fc region, enabling a controlled and homogenous conjugation process.[15] This site-specific approach is highly desirable as it overcomes the heterogeneity of traditional conjugation methods, leading to ADCs with a uniform drug-to-antibody ratio (DAR) and improved therapeutic windows.[13] The hydroxyethyl side chain further enhances the linker's hydrophilicity, which can help mitigate aggregation issues often seen with ADCs.

Boronic Acid-Based Biosensors

The ability of boronic acids to reversibly bind with diols forms the basis of their use in biosensors, particularly for detecting saccharides like glucose.[1][16] While this specific molecule is more tailored for bioconjugation, the underlying principle is relevant. The interaction between the boronic acid and a cis-diol-containing analyte can trigger a detectable signal, such as a change in fluorescence or an electrochemical response.[17][18] The design of this compound, with its functional groups, could be adapted for immobilization onto sensor surfaces to capture glycoproteins or other diol-containing biomarkers for diagnostic purposes.[19]

Experimental Protocol: Amide Coupling for Linker Elongation

This protocol details a standard procedure for conjugating a carboxylic acid-containing molecule to the terminal hydroxyl group of this compound via esterification, a common step in building more complex linkers for ADCs or PROTACs. This method serves as a foundational technique that can be adapted for various payloads or ligands.

Objective: To demonstrate a representative conjugation reaction, extending the linker structure from the hydroxyl terminus.

Materials:

-

This compound (Substrate 1)

-

A representative carboxylic acid (e.g., Boc-glycine, Substrate 2)

-

Dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (solvent)

-

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (or other suitable eluents)

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM.

-

Catalyst Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 15 minutes. Causality Note: Slow addition at low temperature minimizes side reactions and the formation of N-acylurea byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the solid with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Self-Validation: The analytical data must be consistent with the expected structure of the conjugated product.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the chemical integrity of boronic acids and ensure laboratory safety.[20]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21] Avoid breathing dust.[22] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[22]

-

Storage: Boronic acids are sensitive to moisture and can be hygroscopic.[21][23] They should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5] Recommended storage is often refrigerated (2-8 °C). Prolonged exposure to air and moisture can lead to decomposition via protodeboronation or the formation of boroxine anhydrides.[24]

-

Incompatibilities: Avoid strong oxidizing agents.[21]

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is an enabling tool for the design and synthesis of next-generation therapeutics. Its well-defined structure provides a reliable scaffold for constructing complex molecules like PROTACs and ADCs, where precise control over linker properties is essential for therapeutic success. The ongoing research into boronic acid chemistry continues to expand its applications, from drug delivery systems to diagnostics.[25][26] As our understanding of targeted therapies deepens, the demand for versatile and functional building blocks like CAS 850593-04-3 is set to grow, solidifying its role in the future of precision medicine.

References

-

Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. Retrieved from [Link]

-

Xiong, K., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. Retrieved from [Link]

-

Li, P., et al. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Retrieved from [Link]

-

Miskimmin, C. K., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH. Retrieved from [Link]

-

Liu, Z., et al. (2013). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Int. J. Electrochem. Sci.. Retrieved from [Link]

-

Miskimmin, C. K., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Retrieved from [Link]

-

U.S. Borax. (n.d.). Borate handling and storage. Retrieved from [Link]

-

African Rock Art. (n.d.). 850593-04-3 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). (4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

NIH. (n.d.). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

da Silva, A. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

-

Tsuchikama, K., & An, Z. (2019). Recent Chemical Approaches for Site-Specific Conjugation of Native Antibodies: Technologies Toward Next-Generation Antibody-Drug Conjugates. PubMed. Retrieved from [Link]

-

ChemCentral.com. (2020). SAFETY DATA SHEET - SODIUM CITRATE DIHYDRATE USP/FCC. Retrieved from [Link]

-

Singh, D., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved from [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. PubMed. Retrieved from [Link]

-

Tsonou, E., & Gessner, V. H. (2021). PROTACs– a game-changing technology. PMC - NIH. Retrieved from [Link]

-

NextSDS. (n.d.). Trisodium citrate dihydrate Safety Data Sheet | SDS/MSDS. Retrieved from [Link]

-

Liu, X., & Anslyn, E. V. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. NIH. Retrieved from [Link]

- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

BMG Labtech. (2023). PROTACs: proteolysis-targeting chimeras. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. Retrieved from [Link]

-

Ciulli, A., & Van Molle, I. (2025). Methods to accelerate PROTAC drug discovery. PMC - NIH. Retrieved from [Link]

-

Zhai, X., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. MDPI. Retrieved from [Link]

-

PubMed. (2024). A General "Two-Lock" Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2021). Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC) inhibition. Retrieved from [Link]

-

Zhu, W., et al. (2020). Robust Strategy for Antibody-Polymer-Drug Conjugation: Significance of Conjugating Orientation and Linker Charge on Targeting Ability. PubMed. Retrieved from [Link]

-

PubMed. (2019). 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine. Retrieved from [Link]

Sources

- 1. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. electrochemsci.org [electrochemsci.org]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 5. (4-(2-Hydroxyethyl)phenyl)boronic acid | 137756-89-9 [sigmaaldrich.com]

- 6. This compound [cymitquimica.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Chemical Approaches for Site-Specific Conjugation of Native Antibodies: Technologies toward Next-Generation Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibody drug conjugates with hydroxamic acid cargos for histone deacetylase (HDAC) inhibition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Robust Strategy for Antibody-Polymer-Drug Conjugation: Significance of Conjugating Orientation and Linker Charge on Targeting Ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. laballey.com [laballey.com]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. fishersci.com [fishersci.com]

- 23. borax.com [borax.com]

- 24. benchchem.com [benchchem.com]

- 25. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure Elucidation of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

Introduction

(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid is a specialized organic compound with significant potential in drug development and materials science. Its structure, featuring a phenylboronic acid moiety linked to a hydroxyethylcarbamoyl group, suggests its utility as a versatile building block. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property leveraged in sensors, drug delivery systems, and as inhibitors for certain enzymes.[1][2] The accurate and unambiguous elucidation of its molecular structure is a critical prerequisite for any downstream application, ensuring quality control, and understanding its chemical behavior.

This guide provides a comprehensive, multi-technique approach to the structural characterization of this compound. We will delve into the practical and theoretical considerations behind each analytical method, emphasizing a self-validating system of protocols to ensure the highest degree of scientific integrity.

Molecular Structure Overview

The target molecule, this compound, possesses several key structural features that will be interrogated by the analytical techniques described herein:

-

A para-substituted benzene ring: This aromatic core will give rise to characteristic signals in NMR and FT-IR spectroscopy.

-

A boronic acid group [-B(OH)₂]: This functional group has unique spectroscopic signatures, particularly in ¹¹B NMR, and is prone to dehydration, which must be considered during analysis.[3]

-

An N-(2-hydroxyethyl)carboxamide group [-C(O)NH(CH₂)₂OH]: This side chain contains multiple functional groups (amide, alcohol) that will be identifiable through various spectroscopic methods.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BNO₄ | [4] |

| Molecular Weight | 209.01 g/mol | |

| CAS Number | 850593-04-3 | [4] |

| Physical State | Solid | |

| Appearance | Off-white solid | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Strategic Approach to Structure Elucidation

A multi-faceted analytical workflow is essential for the comprehensive characterization of this compound. This approach ensures that the data from each technique corroborates the others, leading to a definitive structural assignment.

Figure 1: A comprehensive workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A suite of NMR experiments will be employed to map out the carbon and proton framework of the molecule and to confirm the presence and environment of the boron atom.

¹H NMR Spectroscopy

-

Objective: To identify the number and connectivity of all hydrogen atoms in the molecule.

-

Expected Signals:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7-8 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Amide Proton: A triplet (due to coupling with the adjacent CH₂ group) in the amide region (typically δ 8-9 ppm).

-

Ethyl Protons: Two triplets corresponding to the -CH₂-CH₂- moiety of the hydroxyethyl group. The CH₂ adjacent to the nitrogen will be deshielded compared to the CH₂ adjacent to the hydroxyl group.

-

Hydroxyl Protons: Two broad singlets, one for the B(OH)₂ group and one for the -CH₂OH group. These signals are often exchangeable with D₂O.

-

¹³C NMR Spectroscopy

-

Objective: To determine the number of unique carbon environments.

-

Expected Signals:

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the boron atom will show a characteristic broad signal due to quadrupolar relaxation.

-

Carbonyl Carbon: A signal in the carbonyl region (typically δ 165-175 ppm).

-

Ethyl Carbons: Two signals in the aliphatic region corresponding to the two CH₂ groups.

-

¹¹B NMR Spectroscopy

-

Objective: To confirm the presence and hybridization state of the boron atom.[1][2][5][6]

-

Rationale: ¹¹B NMR is highly specific for boron-containing compounds. The chemical shift is indicative of the coordination number and the electronic environment of the boron atom.[1][2][5][6] For a trigonal planar (sp² hybridized) boronic acid, a single, relatively broad signal is expected in the range of δ 28-34 ppm.[1][5]

-

Protocol:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Acquire the ¹¹B NMR spectrum using a broadband probe.

-

Use a quartz NMR tube to avoid background signals from borosilicate glass.[5]

-

2D NMR Spectroscopy (COSY, HSQC)

-

Objective: To establish the connectivity between protons (COSY) and to link protons to their directly attached carbons (HSQC).

-

Application:

-

COSY (Correlation Spectroscopy): Will confirm the coupling between the two aromatic doublets and the connectivity within the -CH₂-CH₂- fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): Will definitively assign the proton signals to their corresponding carbon signals.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern, which can further confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

-

Objective: To determine the accurate mass of the molecular ion and confirm the elemental formula.

-

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule. Analysis in negative ion mode is often preferred for boronic acids, as they can readily form [M-H]⁻ ions.[7]

-

Expected Result: The measured mass should be within 5 ppm of the calculated mass for C₉H₁₂BNO₄.

Tandem Mass Spectrometry (MS/MS)

-

Objective: To induce fragmentation of the molecular ion and analyze the resulting fragment ions to corroborate the proposed structure.

-

Expected Fragmentation Pattern: Fragmentation is expected to occur at the amide bond and the ethyl linkage, providing fragments that correspond to the different components of the molecule.

It is important to note that boronic acids have a tendency to undergo dehydration to form cyclic trimers known as boroxines, especially at elevated temperatures or under certain MS conditions.[3][7] This can complicate the mass spectrum, and care must be taken in the interpretation of the data. Using optimized UPLC-MS methods can minimize the formation of boroxines and other adducts.[7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Objective: To confirm the presence of key functional groups.

-

Expected Absorption Bands:

-

O-H Stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid and the alcohol.

-

N-H Stretch: A moderate band around 3300 cm⁻¹ from the amide group.

-

C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp band around 1640 cm⁻¹.

-

N-H Bend (Amide II): A moderate band around 1550 cm⁻¹.

-

C-N Stretch: A moderate band around 1250 cm⁻¹.

-

Single Crystal X-Ray Diffraction

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state.

-

Objective: To obtain an unambiguous three-dimensional structure of the molecule.

-

Rationale: The crystal structure of phenylboronic acid and its derivatives often reveals extensive hydrogen bonding networks.[12][13] For the title compound, we would expect to see hydrogen bonding involving the boronic acid hydroxyls, the amide N-H, the amide carbonyl, and the terminal hydroxyl group.

-

Protocol:

-

Grow single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.[14]

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.[14]

-

Solve and refine the crystal structure using specialized software.

-

Figure 2: Workflow for single crystal X-ray diffraction analysis.

Data Synthesis and Structure Confirmation

The culmination of this multi-technique investigation is the synthesis of all collected data into a single, coherent structural assignment. The elemental composition from HRMS must be consistent with the number of protons and carbons observed in the NMR spectra. The functional groups identified by FT-IR must be in agreement with the chemical shifts and connectivities determined by NMR. Finally, the definitive 3D structure from X-ray crystallography, if obtainable, provides the ultimate confirmation of the proposed structure.

Conclusion

The structure elucidation of this compound requires a systematic and multi-faceted analytical approach. By employing a combination of NMR spectroscopy (¹H, ¹³C, ¹¹B, and 2D techniques), mass spectrometry (HRMS and MS/MS), FT-IR spectroscopy, and single-crystal X-ray diffraction, a complete and unambiguous structural assignment can be achieved. This rigorous characterization is fundamental to ensuring the quality and reliability of this compound for its intended applications in research and development.

References

-

Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. Available at: [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - RSC Publishing. Available at: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

-

(PDF) Analysis of Boronic Acids Without Chemical Derivatisation - ResearchGate. Available at: [Link]

-

Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]

-

¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and... - ResearchGate. Available at: [Link]

-

¹⁷O NMR studies of boronic acids and their derivatives - RSC Publishing. Available at: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. Available at: [Link]

-

Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II - PubMed. Available at: [Link]

-

Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Available at: [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]

-

850593-04-3 | this compound - African Rock Art. Available at: [Link]

-

Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods - AIP Publishing. Available at: [Link]

-

(4-Fluoro-3-((2-hydroxyethyl)carbamoyl)phenyl)boronic acid - PubChem. Available at: [Link]

-

ChemInform Abstract: Structure, Properties, and Preparation of Boronic Acid Derivatives: Reactions and Applications - ResearchGate. Available at: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link] boronicacids_c01.pdf

-

Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Available at: [Link]

-

Phenylboronic acid - Wikipedia. Available at: [Link]

-

boronic esters - Organic Syntheses Procedure. Available at: [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]

-

FTIR spectrum of boric acid. | Download Scientific Diagram - ResearchGate. Available at: [Link]

- CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents.

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.

-

4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed. Available at: [Link]

-

Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - Beilstein Journals. Available at: [Link]

-

Phenylboronic acid - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. application.wiley-vch.de [application.wiley-vch.de]

- 14. benchchem.com [benchchem.com]

solubility of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, predictive assessments, and detailed experimental protocols for precise measurement. Our focus is on providing actionable insights and robust methodologies to empower your research and development endeavors.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a molecule of significant interest in medicinal chemistry and drug discovery, primarily due to the versatile reactivity of the boronic acid moiety. Its application in Suzuki-Miyaura coupling reactions allows for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.[1] The solubility of this compound is a critical physicochemical parameter that profoundly influences its utility in various stages of drug development, from synthesis and purification to formulation and bioavailability.[2][3]

A thorough understanding of solubility in different organic solvents is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent system to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation Development: Designing stable and effective dosage forms, including oral, parenteral, and topical formulations.[2]

-

Preclinical Studies: Ensuring consistent and reproducible results in biological assays.

This guide will equip you with the foundational knowledge and practical techniques to navigate the challenges associated with the solubility of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The molecular structure of this compound provides key insights into its expected solubility profile.

Molecular Structure of this compound:

Caption: Molecular structure of this compound highlighting key functional groups.

Key Structural Features and Their Influence on Solubility:

-

Boronic Acid Group (-B(OH)₂): This group is polar and capable of forming strong hydrogen bonds with both donor and acceptor solvents. The presence of two hydroxyl groups makes it a mild Lewis acid.[4]

-

Carbamoyl Group (-CONH-): This amide linkage is also highly polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

-

Hydroxyethyl Group (-CH₂CH₂OH): The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, enhancing solubility in protic solvents.

-

Phenyl Ring: This aromatic core is nonpolar and contributes to solubility in solvents with some aromatic character or lower polarity through van der Waals interactions.

Based on these features, we can predict the solubility of this compound in various classes of organic solvents.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl and carbamoyl groups can form strong hydrogen bonds with the hydroxyl groups of the protic solvents. The boronic acid group also contributes significantly to this interaction. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | High to Moderate | These solvents are strong hydrogen bond acceptors and can interact favorably with the N-H and O-H groups of the solute. DMSO is a particularly strong solvent for a wide range of compounds.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Ethers are hydrogen bond acceptors but lack donor capabilities. While some interaction with the solute's hydroxyl and amide groups is possible, the overall solvation is expected to be less effective than with protic or aprotic polar solvents. Phenylboronic acid itself shows good solubility in ethers.[1][5] |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Similar to ethers, ketones are hydrogen bond acceptors. The polarity of ketones is generally higher than ethers, which may lead to slightly better solubility. Phenylboronic acid has high solubility in ketones.[5] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Low | These solvents have low polarity and are poor hydrogen bonders. The nonpolar phenyl ring may have some favorable interactions, but the polar functional groups will be poorly solvated. Phenylboronic acid has moderate solubility in chloroform.[5] |

| Hydrocarbons | Hexanes, Toluene | Very Low | These are nonpolar solvents and are not expected to effectively solvate the highly polar functional groups of the molecule. Phenylboronic acid exhibits very low solubility in hydrocarbons.[1][5] |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[6][7] This method involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps (e.g., 2-10 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

-

Preparation of Slurries:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial. A preliminary test can help estimate the required amount.[8]

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[8]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Dilution:

-

Accurately dilute the filtered supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. High-performance liquid chromatography is preferred as it can also detect impurities and degradation products.[6]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C × DF Where:

-

C = Concentration of the diluted sample determined by HPLC (e.g., in mg/mL)

-

DF = Dilution factor

-

-

Conclusion: A Data-Driven Approach to Drug Development

The is a fundamental property that dictates its handling, reactivity, and formulation potential. While theoretical predictions based on molecular structure provide a valuable starting point, precise and reliable experimental data is indispensable for informed decision-making in a research and development setting.

The shake-flask method, as detailed in this guide, represents a robust and widely accepted approach for generating high-quality solubility data.[6][7] By systematically evaluating the solubility of this compound in a range of organic solvents, researchers can build a comprehensive understanding of its physicochemical behavior. This knowledge is not merely academic; it is a critical enabler of efficient process development, rational formulation design, and ultimately, the successful progression of new therapeutic agents from the laboratory to the clinic.

References

- 1. d-nb.info [d-nb.info]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

An In-depth Technical Guide to (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid: Synthesis, Characterization, and Application in Glycoprotein Recognition

An In-depth Technical Guide to (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid

Abstract

This compound is a specialized arylboronic acid derivative of significant interest in the fields of proteomics, diagnostics, and drug development. Its strategic design, combining a phenylboronic acid moiety with a hydrophilic side-chain, makes it a powerful tool for the selective recognition and reversible capture of glycoproteins. This guide provides a comprehensive overview of its fundamental properties, a detailed methodology for its synthesis and purification, and a thorough analysis of its characterization. Furthermore, it delves into the core mechanism of its interaction with glycoproteins and presents a detailed experimental protocol for its application in boronate affinity chromatography, a key technique for glycoproteomic research.

Core Physicochemical Properties

This compound is an off-white solid at room temperature. Its structure is distinguished by a phenyl ring functionalized with both a boronic acid group [-B(OH)₂] and a (2-hydroxyethyl)carbamoyl side-chain. This unique combination of a diol-binding motif and a neutral, hydrophilic linker is central to its utility in biological applications.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₂BNO₄ | [1][2] |

| Molecular Weight | 209.01 g/mol | [2] |

| Appearance | Off-white solid | |

| CAS Number | 850593-04-3 | [2] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved via a standard amide coupling reaction. This approach offers high yields and utilizes commercially available starting materials. The causality behind this choice lies in the robust and well-documented nature of carbodiimide-mediated couplings for forming amide bonds.

Synthetic Pathway: Amide Coupling

The logical synthetic route involves the coupling of 4-Carboxyphenylboronic acid with ethanolamine. An activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an auxiliary nucleophile like N-hydroxysuccinimide (NHS), is used to form an active ester intermediate from the carboxylic acid. This intermediate readily reacts with the primary amine of ethanolamine to form the stable amide bond.

Caption: Synthetic workflow for amide coupling.

Detailed Synthesis Protocol

-

Activation: Dissolve 4-Carboxyphenylboronic acid (1 equivalent) and N-hydroxysuccinimide (NHS, 1.1 equivalents) in an appropriate anhydrous solvent such as Dimethylformamide (DMF).

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) portion-wise while stirring. The reaction is kept at 0 °C for 30 minutes to facilitate the formation of the NHS-activated ester.

-

Amine Addition: Add ethanolamine (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and acidify to a pH of ~3-4 with 1M HCl. This step protonates the boronic acid and precipitates the product.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification

Commercially available arylboronic acids often contain trimeric anhydride impurities (boroximes), which can impede reactivity.[3] Purification of the final product is crucial.

-

Recrystallization: The crude product can be effectively purified by recrystallization from hot water or an ethanol/water mixture.[3][4] This process exploits the differential solubility of the boronic acid and its impurities at varying temperatures.

-

Scavenging Resins: For removing unreacted boronic acid starting material or other boronic acid impurities, scavenger resins like diethanolaminomethyl polystyrene can be employed.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or D₂O.

| Technique | Expected Chemical Shifts (δ) and Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the range of δ 7.8-8.2 ppm, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. - Ethyl Protons (-CH₂-CH₂-): Two triplets, one around δ 3.5 ppm (-CH₂-N) and one around δ 3.7 ppm (-CH₂-O). - Amide Proton (-NH-): A broad triplet around δ 8.5 ppm (exchangeable with D₂O). - Hydroxyl Protons (-OH): A broad singlet for the alcohol -OH (exchangeable) and a very broad signal for the B(OH)₂ protons (exchangeable). |

| ¹³C NMR | - Aromatic Carbons: Peaks between δ 125-140 ppm. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.[6] - Carbonyl Carbon (-C=O): A peak around δ 166-168 ppm. - Ethyl Carbons (-CH₂-CH₂-): Peaks around δ 42 ppm (-CH₂-N) and δ 60 ppm (-CH₂-O). |

| ¹¹B NMR | - A single, broad peak is expected in the range of δ 28-30 ppm, characteristic of a trigonal planar arylboronic acid.[6] Upon binding to a diol at higher pH, this signal shifts upfield to δ 3-9 ppm, indicating the formation of a tetrahedral boronate ester.[7] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

| Technique | Expected Ion | m/z Value |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 210.09 |

| [M-H]⁻ | 208.08 | |

| [M+Na]⁺ | 232.07 |

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method to assess the purity of boronic acids.

| Parameter | Condition |

| Column | C18 stationary phase (e.g., Waters XTerra MS C18)[8] |

| Mobile Phase | Gradient of Acetonitrile and Water. Use of acidic modifiers like formic acid can sometimes cause on-column hydrolysis of boronate esters but may be necessary for peak shaping of the acid itself.[8] |

| Detection | UV at 220 nm or 254 nm |

| Flow Rate | 1.0 mL/min |

Mechanism of Action in Glycoprotein Recognition

The utility of this compound hinges on its ability to form a reversible covalent bond with cis-diol-containing molecules, most notably the sugar moieties on glycoproteins.[9][10]

This interaction is highly pH-dependent. In aqueous solution, the boronic acid (a trigonal planar Lewis acid) exists in equilibrium with its tetrahedral boronate anion. At pH values above the boronic acid's pKa, the equilibrium shifts towards the more nucleophilic tetrahedral form, which is the active species for diol binding. This boronate anion readily reacts with a cis-1,2 or cis-1,3 diol on a sugar residue (like sialic acid) to form a stable five- or six-membered cyclic ester.[9] Lowering the pH reverses this process, dissociating the complex and releasing the glycoprotein.[9]

Caption: pH-dependent binding of boronic acid to a cis-diol.

This targeted binding is particularly relevant for cancer research, as many cancer cells overexpress glycoproteins terminated with sialic acid, which presents a suitable cis-diol for interaction.[11][12]

Application: Boronate Affinity Chromatography

Boronate Affinity Chromatography (BAC) is a powerful technique that leverages the specific diol-binding properties of boronic acids to isolate and enrich glycoproteins from complex biological samples like cell lysates or serum.[9][13] this compound can be immobilized onto a solid support (e.g., agarose beads, silica) to create an affinity matrix.

The hydrophilic (2-hydroxyethyl)carbamoyl linker is critical as it extends the boronic acid moiety away from the support backbone and minimizes non-specific hydrophobic interactions, which can be a hindrance with simpler phenylboronic acid ligands.[10]

Experimental Protocol: Glycoprotein Enrichment using Boronate Affinity Chromatography

This protocol outlines a general workflow for the selective capture and elution of glycoproteins from a complex protein mixture.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. reddit.com [reddit.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. rsc.org [rsc.org]

- 7. raineslab.com [raineslab.com]

- 8. researchgate.net [researchgate.net]

- 9. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]

- 13. Boronic acids as ligands for affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid: Properties, Availability, and Applications in Bioresearch

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid, a specialized derivative of phenylboronic acid, is emerging as a valuable tool in the fields of biochemistry and drug development. Its unique structural features, particularly the presence of a boronic acid moiety, enable reversible covalent interactions with cis-diol-containing molecules. This property makes it an ideal candidate for affinity-based separation and analysis of glycoproteins, a class of proteins crucial in numerous biological processes and disease states. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, with a focus on its utility in glycoprotein research.

Commercial Availability and Supplier Information

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically offered in various purities, with 98% being a common grade for laboratory use.[1] When sourcing this reagent, it is crucial to verify the CAS number to ensure the correct isomer is being procured.

Table 1: Supplier and Product Information

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Various Chemical Suppliers | This compound | 850593-04-3 | C₉H₁₂BNO₄ | 209.01 g/mol | Typically ≥97-98% |

Note: This table is a summary of generally available information. Researchers should consult specific supplier documentation for the most up-to-date details.

Physicochemical Properties and Handling

Understanding the properties of this compound is essential for its effective use and safe handling in a laboratory setting.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white solid | |

| Physical State | Solid | [2] |

| Molecular Formula | C₉H₁₂BNO₄ | [2] |

| Molecular Weight | 209.01 g/mol | |

| Solubility | No specific data available for this compound. Phenylboronic acid is soluble in most polar organic solvents and has low solubility in water.[3] | General Knowledge |

| Storage | Sealed in a dry environment, refrigerated (2 to 8 °C). |

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Avoid ingestion and inhalation.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light.

-

In case of exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Skin: Wash with plenty of soap and water.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

-

Core Application: Glycoprotein Affinity Chromatography

The primary application of this compound lies in its ability to selectively capture glycoproteins. This is achieved by immobilizing the molecule onto a solid support, creating a boronate affinity matrix. The boronic acid group forms reversible covalent bonds with the cis-diol groups present in the carbohydrate moieties of glycoproteins.

Mechanism of Action

The interaction is based on the formation of a five- or six-membered cyclic ester between the boronic acid and the cis-diol of a sugar residue. This interaction is pH-dependent, with optimal binding typically occurring under slightly alkaline conditions (pH > 8), which favors the tetrahedral boronate species that readily reacts with diols. Elution of the bound glycoproteins can be achieved by lowering the pH or by introducing a competing diol, such as sorbitol or fructose, at a high concentration.

A study utilizing a closely related compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid (AECPBA), demonstrated the effective use of such molecules on sensor surfaces for the analysis of glycoprotein interactions via surface plasmon resonance (SPR) spectroscopy.[5][6] This highlights the utility of the (carbamoyl)phenyl)boronic acid scaffold in creating robust platforms for glycobiology research.

Experimental Protocol: Glycoprotein Enrichment (General Workflow)

The following is a generalized protocol for the enrichment of glycoproteins using a boronate affinity matrix prepared with this compound. The specific parameters, such as buffer composition and incubation times, may require optimization depending on the solid support and the biological sample.

Materials:

-

This compound

-

Activated solid support (e.g., NHS-activated agarose beads)

-

Biological sample containing glycoproteins (e.g., cell lysate, serum)

-

Binding Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.5)

-

Washing Buffer (e.g., Binding Buffer with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5 or Binding Buffer with 200 mM Sorbitol)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)

Procedure:

-

Immobilization of the Boronic Acid Ligand:

-

Follow the manufacturer's instructions for coupling the amine-reactive solid support with the this compound. The primary amine of the hydroxyethyl group can be used for coupling, or the molecule can be synthesized with a terminal amine for this purpose. A related compound, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid, is synthesized for direct immobilization.[5][6]

-

Wash the resulting boronate affinity matrix extensively to remove any unreacted ligand.

-

Equilibrate the matrix with Binding Buffer.

-

-

Sample Preparation:

-

Clarify the biological sample by centrifugation or filtration to remove any particulate matter.

-

Buffer exchange the sample into the Binding Buffer.

-

-

Glycoprotein Capture:

-

Incubate the prepared sample with the equilibrated boronate affinity matrix. The incubation time will vary depending on the sample complexity and the amount of matrix used. Gentle agitation is recommended to ensure maximal binding.

-

-

Washing:

-

Separate the matrix from the sample (e.g., by centrifugation or magnetic separation).

-

Wash the matrix several times with Washing Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add the Elution Buffer to the matrix and incubate to release the bound glycoproteins.

-

Collect the eluate, which contains the enriched glycoproteins.

-

If using a low pH elution buffer, immediately neutralize the eluate with the Neutralization Buffer.

-

-

Downstream Analysis:

-

The enriched glycoproteins are now ready for downstream applications such as SDS-PAGE, Western blotting, mass spectrometry, or activity assays.

-

Synthesis of Related Compounds

While a direct, detailed synthesis protocol for this compound was not found in the searched literature, a method for a structurally related compound, N-(2-hydroxyethyl)-4-hydroxybenzamide, has been described. This synthesis involves heating methyl 4-hydroxybenzoate with ethanolamine.[3] A plausible synthetic route to the target compound could involve the amidation of a 4-carboxy-functionalized phenylboronic acid derivative with ethanolamine.

Conclusion